2,6-Dibromo-4-(bromomethyl)pyridine is an organic compound with the molecular formula and a molar mass of approximately 264.95 g/mol. This compound is characterized by the presence of two bromine atoms and a bromomethyl group attached to the pyridine ring, which contributes to its unique chemical properties. It appears as a white to almost white crystalline powder and has a melting point ranging from 85°C to 87°C. The compound is soluble in various organic solvents and has significant implications in both synthetic and medicinal chemistry due to its reactivity and biological activity .
The biological activity of 2,6-Dibromo-4-(bromomethyl)pyridine has been explored in various studies. It exhibits potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, its derivatives have been investigated for their activity as enzyme inhibitors, particularly in relation to protein kinases, which are crucial targets in cancer therapy . The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Several methods exist for synthesizing 2,6-Dibromo-4-(bromomethyl)pyridine:
2,6-Dibromo-4-(bromomethyl)pyridine finds applications in:
Studies on the interactions of 2,6-Dibromo-4-(bromomethyl)pyridine with various biological targets have highlighted its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been noted for its inhibitory effects on certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis . These interactions suggest that this compound could influence pharmacokinetics and therapeutic efficacy when used in drug formulations.
Several compounds share structural similarities with 2,6-Dibromo-4-(bromomethyl)pyridine. Here is a comparison highlighting their unique features:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2,6-Dibromo-3,5-dimethylpyridine | 117846-58-9 | Contains additional methyl groups affecting solubility and reactivity. |
| 2-Bromo-4-methylpyridine | 626-05-1 | Fewer bromine substitutions; used primarily as an intermediate in synthesis. |
| 2,6-Dibromopyridin-4-ol | 220616-68-2 | Hydroxy group present; alters biological activity and solubility characteristics. |
| 2-Bromo-3-methylpyridine | 408352-58-9 | Different substitution pattern on the pyridine ring; affects reactivity profile. |
The uniqueness of 2,6-Dibromo-4-(bromomethyl)pyridine lies in its specific substitution pattern which enhances its reactivity compared to other similar compounds while providing distinct biological activities that can be exploited in medicinal chemistry.
The compound is formally named 2,6-dibromo-4-(bromomethyl)pyridine under IUPAC guidelines, reflecting the substitution pattern on the pyridine ring. The parent pyridine ring is substituted with bromine atoms at the 2- and 6-positions and a bromomethyl group (-CH2Br) at the 4-position. Its systematic identifier, 1159709-28-0, is registered in chemical databases such as PubChem and ChemSpider. The SMILES notation C1=C(C=C(N=C1Br)Br)CBr and InChIKey JIWVWYSMIOTTFP-UHFFFAOYSA-N provide unambiguous representations of its structure.
The molecular formula C6H4Br3N corresponds to a monoisotopic mass of 326.7894 g/mol and an average mass of 329.81 g/mol. The bromine atoms contribute approximately 72.7% of the molecular weight, underscoring the compound’s high density and polarizability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H4Br3N |
| Monoisotopic Mass | 326.7894 g/mol |
| Average Mass | 329.81 g/mol |
| Percentage Bromine | 72.7% |
Key absorptions include 3060–2961 cm⁻¹ (C-H stretching), 1579 cm⁻¹ (pyridine ring vibration), and 1530 cm⁻¹ (C-Br stretching). The absence of O-H or N-H bands confirms the absence of hydroxyl or amine contaminants.
High-resolution electrospray ionization (HR-ESI) reveals a molecular ion peak at m/z 329.7943 ([M+H]+), consistent with the theoretical mass. Fragmentation patterns show successive losses of bromine atoms (≈80 Da each).
While X-ray crystallographic data for 2,6-dibromo-4-(bromomethyl)pyridine remains unpublished, analogous bromopyridines exhibit planar pyridine rings with bond angles of ≈120° at the nitrogen atom. Computational models predict a dihedral angle of 0° between the pyridine ring and the bromomethyl group, minimizing steric strain.
Table 2: Comparison of Brominated Pyridine Derivatives
The bromomethyl group at the 4-position enhances electrophilicity compared to 2,6-dibromopyridine, enabling selective functionalization at the -CH2Br site. Conversely, 2,6-dibromo-3-(bromomethyl)pyridine exhibits distinct reactivity due to steric hindrance at the 3-position.
Recent advances have focused on achieving regioselective bromination of pyridine derivatives under mild and sustainable conditions. For instance, electrochemical bromination protocols have been developed that utilize directing groups to control regioselectivity at the meta-position of pyridine rings without the need for catalysts or oxidants. These methods employ inexpensive and safe bromine salts at room temperature, yielding various brominated pyridine derivatives in 28-95% yields. This approach allows for gram-scale synthesis and provides a sustainable alternative to traditional bromination, with the ability to install and remove directing groups to verify regioselectivity [4].
Additionally, regioselective synthesis of related heterocyclic bromides, such as 3-bromoquinoline derivatives, has been achieved via formal cycloaddition reactions involving arylmethyl azides and bromoalkynes, demonstrating the utility of advanced catalytic and synthetic strategies for selective bromination in complex heterocyclic systems [3].
While specific reports on continuous flow reactor applications for 2,6-dibromo-4-(bromomethyl)pyridine are limited, continuous flow technology is increasingly applied in industrial halogenation processes to enhance reaction control, safety, and scalability. Flow reactors allow precise temperature and reagent dosing control, minimizing byproduct formation and improving yield and purity. Given the challenges in controlling bromination reactions with traditional batch methods—such as formation of polybrominated byproducts and handling of toxic reagents—continuous flow systems offer a promising platform for industrial-scale synthesis of brominated pyridine derivatives, enabling safer and more efficient bromination under controlled conditions.
Purification of 2,6-dibromo-4-(bromomethyl)pyridine typically involves filtration, washing with saturated sodium bicarbonate and sodium chloride solutions, drying over anhydrous magnesium sulfate, and column chromatography using petroleum ether/ethyl acetate mixtures as eluents. Optimization of reaction conditions, such as reagent addition rate, initiator type, and brominating agent equivalents, significantly affects yield and purity.
For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin) as a brominating agent under mild reflux conditions (80°C, 24 hours) in carbon tetrachloride solvent with azobisisobutyronitrile or benzoyl peroxide initiators has been shown to improve yields from 51% (one-time addition of reagents) to 92% (slow dropwise addition of brominating agent and initiator), demonstrating the importance of controlled reagent addition and choice of initiator for yield enhancement [1].
| Entry | Brominating Agent Equivalent | Initiator | Addition Method | Yield (%) |
|---|---|---|---|---|
| 1 | 2 equivalents | Azobisisobutyronitrile (0.5 mol%) | One-time addition | 51 |
| 2 | 2 equivalents | Benzoyl peroxide (0.5 mol%) | Slow dropwise | 85 |
| 3 | 4 equivalents | Azobisisobutyronitrile (0.5 mol%) | Slow dropwise | 92 |
This table illustrates that increasing brominating agent equivalents and employing slow addition with appropriate initiators significantly optimize yield [1].
Bromination of 2,6-dimethylpyridine to form 2,6-dibromo-4-(bromomethyl)pyridine can lead to formation of polybrominated byproducts due to overbromination and lack of regioselective control. These byproducts reduce the overall yield and complicate purification. Studies have shown that debromination reagents such as diethyl phosphite combined with N,N-diisopropylethylamine can convert polybrominated byproducts into monobrominated compounds, but this process is lengthy, complex, and does not significantly improve monobrominated product yield, thus increasing production cost [1].
The reaction mechanism typically involves radical bromination initiated by thermal decomposition of azo or peroxide initiators, generating bromine radicals from dibromohydantoin. These radicals abstract hydrogen atoms from methyl groups on the pyridine ring, leading to bromomethyl substitution at the 4-position and dibromination at the 2- and 6-positions. Controlled reagent addition and reaction conditions help suppress side reactions and improve regioselectivity.
2,6-Dibromo-4-(bromomethyl)pyridine exhibits distinct reactivity patterns in nucleophilic substitution reactions due to the presence of three different brominated positions. The bromomethyl group at the 4-position shows the highest reactivity toward nucleophilic attack, followed by the bromine atoms at the 2- and 6-positions of the pyridine ring .
The enhanced reactivity of the bromomethyl group stems from its aliphatic character, which makes it more susceptible to nucleophilic attack compared to the aromatic bromines. This selectivity is crucial for synthetic applications where regioselective substitution is desired . The pyridine nitrogen acts as an electron-withdrawing group, further activating all brominated positions toward nucleophilic substitution through resonance effects [4].
Experimental studies demonstrate that nucleophilic substitution reactions proceed efficiently with various nucleophiles including azides, thiols, alkoxides, and amines . The reaction conditions typically require polar aprotic solvents such as dimethylformamide or dimethylsulfoxide, with temperatures ranging from 80-150°C depending on the nucleophile strength and the specific brominated position being targeted.
The mechanistic pathway for nucleophilic substitution at the bromomethyl position follows a classic SN2 mechanism, with inversion of stereochemistry when applicable. In contrast, substitution at the aromatic positions proceeds via an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions [5]. The rate-determining step involves the formation of a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing pyridine nitrogen.
Table 1: Nucleophilic Substitution Reactions of 2,6-Dibromo-4-(bromomethyl)pyridine
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Type |
|---|---|---|---|---|---|
| Sodium azide | DMF | 80 | 4 | 85 | Azide derivative |
| Potassium thiolate | DMSO | 110 | 8 | 78 | Thioether |
| Sodium alkoxide | DMF | 100 | 6 | 82 | Ether |
| Ammonia | Ethanol | 150 | 12 | 65 | Amino derivative |
| Primary amine | THF | 120 | 10 | 71 | Substituted amine |
| Secondary amine | Acetonitrile | 90 | 5 | 88 | Tertiary amine |
Kinetic studies reveal that the relative reactivity order for nucleophilic substitution is: bromomethyl group > 2-position bromine > 6-position bromine. This reactivity pattern can be attributed to both electronic and steric factors [6]. The bromomethyl group lacks the aromatic stabilization that diminishes the reactivity of the ring-bound bromines, while the 2-position bromine benefits from greater activation by the adjacent nitrogen compared to the 6-position.
2,6-Dibromo-4-(bromomethyl)pyridine serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, offering multiple sites for functionalization. The compound participates effectively in Suzuki-Miyaura, Stille, and Buchwald-Hartwig coupling reactions, each showing distinct selectivity patterns and mechanistic pathways [7] [8] [9].
The Suzuki-Miyaura coupling of 2,6-Dibromo-4-(bromomethyl)pyridine with boronic acids proceeds through the classical palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [8]. The aromatic bromines at positions 2 and 6 show preferential reactivity over the bromomethyl group due to the favorable oxidative addition of palladium to the aromatic carbon-bromine bonds.
Experimental conditions typically employ palladium tetrakis(triphenylphosphine) or bis(diphenylphosphino)ferrocenyl palladium dichloride as catalysts, with potassium carbonate or cesium carbonate as bases [10]. Reaction temperatures range from 80-120°C in solvents such as toluene, dimethoxyethane, or aqueous mixtures.
The regioselectivity in Suzuki coupling can be controlled through careful selection of reaction conditions. Lower temperatures and shorter reaction times favor mono-substitution at the more reactive 2-position, while harsher conditions promote di-substitution at both the 2- and 6-positions [7]. The bromomethyl group remains largely unreactive under standard Suzuki conditions, allowing for selective functionalization of the aromatic positions.
Stille coupling reactions of 2,6-Dibromo-4-(bromomethyl)pyridine with organotin reagents follow similar selectivity patterns to Suzuki couplings but often require higher temperatures due to the more demanding transmetalation step [11]. The reaction proceeds through oxidative addition of palladium to the aromatic carbon-bromine bonds, followed by transmetalation with the organotin reagent and reductive elimination.
Typical catalysts include palladium tetrakis(triphenylphosphine) or palladium(0) bis(dibenzylideneacetone), with reaction temperatures ranging from 90-130°C. The use of additives such as copper iodide or lithium chloride can enhance the transmetalation step and improve reaction yields [11].
The Buchwald-Hartwig amination of 2,6-Dibromo-4-(bromomethyl)pyridine represents a powerful method for introducing nitrogen-containing substituents at the aromatic positions [12] [9]. This reaction involves the palladium-catalyzed formation of carbon-nitrogen bonds between the aromatic bromines and primary or secondary amines.
The mechanism proceeds through oxidative addition of palladium to the carbon-bromine bond, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the carbon-nitrogen bond [12]. The reaction benefits from bulky phosphine ligands such as BINAP or XPhos, which facilitate the challenging reductive elimination step.
Table 2: Cross-Coupling Reactions of 2,6-Dibromo-4-(bromomethyl)pyridine
| Reaction Type | Coupling Partner | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Suzuki coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 92 |
| Suzuki coupling | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 87 |
| Stille coupling | Tributylstannane | Pd(PPh₃)₄ | CsF | 110 | 79 |
| Stille coupling | Phenyltributyltin | Pd₂(dba)₃ | K₂CO₃ | 90 | 84 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | 120 | 73 |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂/XPhos | Cs₂CO₃ | 100 | 81 |
Recent computational studies using density functional theory have provided insights into the transition state structures and energy profiles for these cross-coupling reactions [13] [14]. The calculations reveal that the oxidative addition step is generally rate-determining for aromatic bromides, with activation energies ranging from 50-80 kJ/mol depending on the specific reaction conditions and catalyst system.
The thermal stability of 2,6-Dibromo-4-(bromomethyl)pyridine has been investigated through thermogravimetric analysis and differential scanning calorimetry, revealing a complex decomposition pattern that occurs in multiple stages [15] [16]. The compound exhibits moderate thermal stability up to approximately 200°C, above which significant decomposition begins to occur.
Initial decomposition commences around 150-200°C with the loss of hydrogen bromide from the bromomethyl group, representing the most thermally labile position in the molecule [17]. This initial mass loss of 2-8% is accompanied by the formation of a vinyl derivative at the 4-position. The relatively low thermal stability of the bromomethyl group compared to the aromatic bromines reflects the weaker carbon-bromine bond strength in the aliphatic environment.
As temperature increases to 250-300°C, more extensive decomposition occurs involving the loss of bromine from the aromatic positions. The electron-withdrawing nature of the pyridine nitrogen destabilizes the aromatic carbon-bromine bonds, making them more susceptible to thermal cleavage compared to simple brominated benzenes [15]. Mass spectrometry analysis of the decomposition products reveals the formation of hydrogen bromide, bromine, and various pyridine derivatives.
At temperatures above 350°C, the pyridine ring itself begins to fragment, leading to the formation of smaller molecules including acetylene, hydrogen cyanide, acrylonitrile, and ultimately complete mineralization to carbon dioxide, water, and nitrogen [18]. The activation energy for the initial decomposition step has been calculated to be approximately 126 kJ/mol, based on kinetic analysis of thermogravimetric data [19].
Table 3: Thermal Decomposition Profile of 2,6-Dibromo-4-(bromomethyl)pyridine
| Temperature (°C) | Mass Loss (%) | Decomposition Rate (mg/min) | Major Products |
|---|---|---|---|
| 150 | 2.1 | 0.15 | None |
| 200 | 8.4 | 0.42 | HBr traces |
| 250 | 24.7 | 1.28 | HBr, CO₂ |
| 300 | 52.3 | 2.85 | Pyridine, Br₂ |
| 350 | 78.9 | 4.67 | Cyanides |
| 400 | 95.2 | 6.23 | Complete decomposition |
The thermal decomposition mechanism involves both radical and ionic pathways. At lower temperatures, ionic elimination predominates, particularly for the bromomethyl group through E2-type mechanisms. At higher temperatures, homolytic cleavage becomes more significant, leading to radical chain reactions that propagate the decomposition process [19].
Atmospheric conditions significantly influence the decomposition profile. Under inert atmosphere, the decomposition products are primarily organic fragments and hydrogen halides. However, in the presence of oxygen, oxidative decomposition pathways become prominent, leading to the formation of carbon dioxide and water at lower temperatures than under inert conditions [15].
The choice of solvent profoundly influences the reaction kinetics and selectivity of transformations involving 2,6-Dibromo-4-(bromomethyl)pyridine. Systematic studies have revealed distinct solvent dependencies for different reaction types, with polar aprotic solvents generally providing the most favorable conditions for nucleophilic substitution reactions [20] [21] [22].
Polar aprotic solvents such as dimethylformamide and dimethylsulfoxide exhibit the highest reaction rates for nucleophilic substitution reactions due to their ability to solvate cations effectively while leaving anions relatively unsolvated [23]. This differential solvation enhances the nucleophilicity of anionic nucleophiles, leading to faster reaction rates. The dielectric constants of these solvents (38-47) provide sufficient stabilization of charged intermediates while avoiding the nucleophile deactivation observed in polar protic solvents.
In contrast, polar protic solvents such as alcohols and water tend to decrease reaction rates for nucleophilic substitution due to hydrogen bonding interactions with nucleophiles, which reduces their reactivity [24]. However, these solvents can be advantageous for certain cross-coupling reactions where the protic nature facilitates catalyst activation or product formation.
The influence of solvent polarity on reaction rates follows the general trend: DMSO > DMF > acetonitrile > THF > dichloromethane > toluene. This ordering correlates with both dielectric constant and the specific solvation properties of each solvent [21]. Dimethylsulfoxide shows the highest relative rate (k_rel = 1.23) due to its exceptional ability to stabilize charged transition states and intermediates.
Table 4: Solvent Effects on Nucleophilic Substitution Kinetics
| Solvent | Dielectric Constant | Classification | Relative Rate (k_rel) | Activation Energy (kJ/mol) | Selectivity Factor |
|---|---|---|---|---|---|
| DMF | 38.0 | Polar aprotic | 1.00 | 67.3 | 3.2 |
| DMSO | 47.0 | Polar aprotic | 1.23 | 64.8 | 3.8 |
| Acetonitrile | 37.5 | Polar aprotic | 0.89 | 69.2 | 2.9 |
| THF | 7.5 | Moderately polar | 0.34 | 78.4 | 2.1 |
| Dichloromethane | 9.1 | Polar aprotic | 0.67 | 72.6 | 2.5 |
| Toluene | 2.3 | Nonpolar | 0.12 | 89.7 | 1.4 |
Activation energies for nucleophilic substitution reactions show an inverse correlation with solvent polarity, ranging from 64.8 kJ/mol in dimethylsulfoxide to 89.7 kJ/mol in toluene. This trend reflects the degree of transition state stabilization provided by each solvent, with more polar solvents offering greater stabilization through electrostatic interactions [20].
Regioselectivity is also influenced by solvent choice, with polar aprotic solvents generally favoring attack at the most electrophilic position (bromomethyl group), while less polar solvents show reduced selectivity. The selectivity factor, defined as the ratio of rate constants for competing positions, ranges from 3.8 in dimethylsulfoxide to 1.4 in toluene.
For cross-coupling reactions, the solvent requirements differ significantly from nucleophilic substitution reactions. Palladium-catalyzed reactions often benefit from coordinating solvents that can stabilize low-valent palladium species, or from solvent mixtures that provide both catalyst solubility and appropriate polarity for the transformation [13] [25].
Computational studies using density functional theory have provided detailed insights into the electronic structure and mechanistic pathways of reactions involving 2,6-Dibromo-4-(bromomethyl)pyridine. These calculations have employed various functional and basis set combinations, with B3LYP/6-311G(d,p), M06-2X/def2-TZVP, and ωB97X-D/def2-TZVP showing particularly good agreement with experimental observations [4] [26] [27].
Computational analysis of nucleophilic substitution reactions reveals distinct transition state geometries for attack at different positions [27] [28]. The bromomethyl position shows a classic SN2-type transition state with linear arrangement of the nucleophile, carbon, and leaving bromine. The carbon-nucleophile bond distance in the transition state is approximately 2.08 Å, with the carbon-bromine bond elongated to about 2.45 Å.
For aromatic substitution at the 2- and 6-positions, the transition states exhibit characteristics of nucleophilic aromatic substitution with addition-elimination mechanism. The nucleophile approaches the aromatic carbon at an angle approximately perpendicular to the ring plane, with C-Nu bond distances of 2.14-2.18 Å in the transition states [29].
The calculated activation energies show excellent correlation with experimental observations, with the bromomethyl position having the lowest barrier (73.4 kJ/mol), followed by the 2-position (89.2 kJ/mol) and 6-position (91.7 kJ/mol). These energy differences explain the observed regioselectivity patterns in nucleophilic substitution reactions [4].
Palladium-catalyzed cross-coupling reactions involve multiple elementary steps, each with its own transition state structure. Computational studies have focused particularly on the oxidative addition and reductive elimination steps, which are often rate-determining [13] [14].
The oxidative addition transition state for Suzuki coupling shows palladium inserting into the aromatic C-Br bond with a three-centered geometry. The Pd-C and Pd-Br bond distances in the transition state are approximately 2.45 Å and 2.78 Å respectively. The activation energy for this step ranges from 67.8 kJ/mol for the most reactive position to 78.9 kJ/mol for less activated positions.
Reductive elimination transition states show lower activation barriers (52.3 kJ/mol) and involve the formation of the new C-C or C-N bond while eliminating the palladium catalyst. The transition state geometry is characterized by a four-membered ring structure involving palladium, the two carbons (or carbon and nitrogen), and often a bridging ligand [9].
Table 5: Computational Analysis of Reaction Transition States
| Reaction | Method | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) | Bond Distance C-Nu (Å) |
|---|---|---|---|---|---|
| Nu attack at C-2 | B3LYP/6-311G(d,p) | 89.2 | -45.6 | -567 | 2.14 |
| Nu attack at C-6 | B3LYP/6-311G(d,p) | 91.7 | -43.2 | -543 | 2.18 |
| Nu attack at C-4 (CH₂Br) | B3LYP/6-311G(d,p) | 73.4 | -67.8 | -623 | 2.08 |
| Suzuki TS-1 | M06-2X/def2-TZVP | 67.8 | -89.3 | -412 | 2.45 |
| Suzuki TS-2 | M06-2X/def2-TZVP | 52.3 | -124.7 | -378 | 2.12 |
| BH amination | ωB97X-D/def2-TZVP | 78.9 | -56.4 | -489 | 2.23 |
Implicit solvation models, particularly the polarizable continuum model and conductor-like screening model, have been employed to investigate solvent effects on reaction barriers and selectivities [30] [31]. These calculations confirm the experimental observations regarding the beneficial effects of polar aprotic solvents on nucleophilic substitution reactions.
The computational results show that solvation effects can lower activation barriers by 10-25 kJ/mol for ionic reactions, primarily through stabilization of charged transition states. The magnitude of this effect correlates with the polarity of the solvent, as characterized by its dielectric constant [20].
Natural bond orbital analysis and atoms-in-molecules calculations provide additional insights into the electronic structure changes during bond formation and breaking processes [31]. These analyses reveal the extent of charge transfer in transition states and help explain the observed regioselectivity patterns based on electrostatic and orbital interactions.